REACTION_CXSMILES
|
Br[CH2:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][C:3]2[S:4][CH:5]=[CH:6][CH:7]=2)=[CH:11][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
51.75 g
|
Type
|
reactant
|
Smiles
|
BrCC=1SC=CC1
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure and 400 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture was extracted three times with 200 ml portions of ether
|
Type
|
WASH
|
Details
|
washed sequentially with 50 ml of a 10 percent sodium hydroxide solution, 300 ml of water and 300 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Type
|
CUSTOM
|
Details
|
gave a main fraction boiling at 96°-100° C. at 0.01 millimeter of mercury
|
Type
|
CUSTOM
|
Details
|
The crude product slowly crystallized
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallization from hexane
|
Type
|
CUSTOM
|
Details
|
The (4-chlorophenoxy)methylthiopene product, a white solid, was recovered in a yield of 41 g (63 percent of theoretical) and melted at 45°-47° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OCC=2SC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |